Extremely Weak Dihydroorotase Inhibition as a Distinctive Inactivity Profile for Negative Control Applications
N-(4-methoxy-3-methylphenyl)acetamide exhibits a profound lack of inhibitory activity against dihydroorotase, a key enzyme in pyrimidine biosynthesis. The compound's IC50 value of 1,000,000 nM (1 mM) [1] is approximately 100-fold weaker than that of the known weak inhibitor 5-aminoorotic acid (5-AOA, IC50 = 9,870 nM) [2]. This magnitude of inactivity, combined with a documented negative result in a cAMP phosphodiesterase assay , establishes a clear 'inactive' baseline that is distinct from other acetamide derivatives which may show off-target or promiscuous inhibition.
| Evidence Dimension | Inhibition of Dihydroorotase Activity |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM |
| Comparator Or Baseline | 5-Aminoorotic acid (5-AOA) IC50 = 9.87 µM (9,870 nM) |
| Quantified Difference | >100-fold weaker inhibition by N-(4-methoxy-3-methylphenyl)acetamide |
| Conditions | Enzyme from mouse Ehrlich ascites cells; compound tested at 10 µM, pH 7.37 [1]; 5-AOA assayed against human CAD dihydroorotase domain [2] |
Why This Matters
This quantifiable lack of activity supports its use as an inert scaffold or negative control in dihydroorotase and pyrimidine biosynthesis studies, where a truly inactive comparator is essential to validate assay specificity.
- [1] BindingDB. Compound was evaluated for the inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at the concentration of 10 uM and at pH 7.37. Entry ID 50001664. View Source
- [2] Eurofarma OvidDS. Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. View Source
